Ethyl 3-(3-fluorophenyl)propanoate
Description
Ethyl 3-(3-fluorophenyl)propanoate is an ester derivative characterized by a fluorine atom at the meta position of the phenyl ring attached to a propanoate backbone. This compound is structurally related to various fluorinated and non-fluorinated arylpropanoate esters, which are widely studied for their applications in pharmaceuticals, agrochemicals, and fine chemicals.
Properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTQCQMIUZVAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570045 | |
| Record name | Ethyl 3-(3-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-37-2 | |
| Record name | Ethyl 3-(3-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(3-fluorophenyl)propanoate can be synthesized through the esterification of 3-(3-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 3-(3-fluorophenyl)propanoic acid or 3-(3-fluorophenyl)propanone.
Reduction: 3-(3-fluorophenyl)propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-fluorophenyl)propanoate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with various molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Ethyl 3-(3-fluorophenyl)propanoate to other arylpropanoate derivatives can be analyzed through the following categories:
Structural Analogues with Fluorine Substitution
- Ethyl 3-(4-fluorophenyl)propanoate: Differs in the position of the fluorine atom (para vs. meta). The para-substituted analogue may exhibit distinct electronic effects, influencing its dipole moment and solubility. For example, in related phosphorylated compounds, para-fluorophenyl derivatives (e.g., 7j in ) showed similar melting points (111–112°C) to meta-fluorophenyl analogues (e.g., 7k, 111–112°C), suggesting minimal steric impact from fluorine positioning .
Non-Fluorinated Arylpropanoates
- Ethyl 3-phenylpropanoate (CAS 94-02-0): Lacks fluorine, resulting in reduced electronegativity and altered metabolic stability. This compound is a common intermediate in fragrance and pharmaceutical synthesis but may exhibit lower bioavailability due to decreased polarity .
Derivatives with Additional Functional Groups
- Ethyl 3-(dimethoxyphosphoryl)-3-(3-fluorophenyl)-3-((4-methylphenyl)sulfonamido)propanoate (7k): Incorporates phosphoryl and sulfonamide groups, significantly altering its biological activity. This compound demonstrated antiproliferative properties in vitro, highlighting how functionalization can expand applications beyond simple esters .
- Ethyl 3-[(2-furanylmethyl)thio]propanoate: Contains a furan-thioether moiety, which may confer antioxidant or antimicrobial activity absent in fluorophenylpropanoates .
Biological Activity
Ethyl 3-(3-fluorophenyl)propanoate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H13F O2
- Molecular Weight : Approximately 196.22 g/mol
The presence of a fluorine atom on the phenyl ring is significant as it can influence the compound's reactivity and interactions within biological systems. The ethyl ester group allows for hydrolysis, which can release active carboxylic acid forms, enhancing its biological utility.
The biological activity of this compound is primarily attributed to:
- Fluorine Substitution : The fluorine atom increases the compound's lipophilicity and binding affinity to various molecular targets, including enzymes and receptors.
- Ester Hydrolysis : The ester group can undergo hydrolysis to yield 3-(3-fluorophenyl)propanoic acid, which may interact with biological macromolecules and modulate their functions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further pharmacological exploration.
- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways is under investigation, with implications for treating inflammatory diseases.
Case Studies
- Antimicrobial Activity : In a study evaluating various fluorinated compounds, this compound demonstrated significant inhibition against certain bacterial strains. The minimal inhibitory concentration (MIC) values were compared with non-fluorinated analogs, showing enhanced efficacy due to the fluorine substitution .
- Enzymatic Interactions : Research on the compound's interaction with specific enzymes revealed that it could act as a competitive inhibitor. The presence of fluorine was found to increase binding affinity by stabilizing enzyme-substrate complexes through enhanced hydrogen bonding .
Data Table: Biological Activity Overview
Applications in Research
This compound is being explored for various applications:
- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals, particularly in targeting specific diseases where fluorinated compounds have shown promise.
- Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating advancements in chemical research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
